2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide is an organic compound with a molecular formula of C14H20ClNO3 It is characterized by the presence of a chloroacetamide group attached to a pentyl chain, which is further substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide typically involves the reaction of 3,4-dimethoxybenzyl chloride with pentylamine to form an intermediate, which is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide
- 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide
- 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide is unique due to the presence of the pentyl chain, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its potential as a drug candidate by improving its bioavailability and distribution within biological systems.
Properties
CAS No. |
64648-01-7 |
---|---|
Molecular Formula |
C15H22ClNO3 |
Molecular Weight |
299.79 g/mol |
IUPAC Name |
2-chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide |
InChI |
InChI=1S/C15H22ClNO3/c1-19-13-8-7-12(10-14(13)20-2)6-4-3-5-9-17-15(18)11-16/h7-8,10H,3-6,9,11H2,1-2H3,(H,17,18) |
InChI Key |
CPSDPBJSEUFERD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCCCNC(=O)CCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.